Methoxyacetaldehyde

Overview

Description

Preparation Methods

Methoxyacetaldehyde can be synthesized through several methods. One common synthetic route involves the reaction of this compound with a lower alkyl alcohol under acetal reaction conditions in the presence of a chloroform azeotroping agent . Another method involves the acetalization of aldehydes or ketones with triethyl orthoformate using titanium dioxide/sulfate in refluxing ethanol . These methods yield this compound dialkylacetals in high yields.

Chemical Reactions Analysis

Methoxyacetaldehyde undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form methoxyacetic acid.

Reduction: It can be reduced to form methoxyethanol.

Substitution: this compound can undergo nucleophilic substitution reactions to form various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. .

Scientific Research Applications

Introduction to Methoxyacetaldehyde

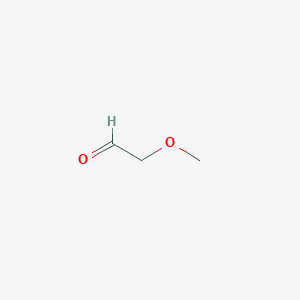

This compound, also known as this compound or 2-methoxyacetaldehyde, is an organic compound with the formula . It is a colorless liquid that possesses a distinctive odor and is primarily used in chemical synthesis and as an intermediate in various industrial applications. Understanding its applications is crucial for advancing research in organic chemistry, pharmaceuticals, and environmental science.

Chemical Properties and Structure

This compound features a methoxy group () attached to an acetaldehyde backbone. This structure allows it to participate in various chemical reactions, making it a versatile compound in synthetic organic chemistry. The compound's molecular weight is approximately 74.08 g/mol, and it has a boiling point of around 100 °C.

Synthesis of Fine Chemicals

This compound serves as an important intermediate in the synthesis of various fine chemicals. It is utilized in the production of:

- Pharmaceuticals : this compound can be transformed into biologically active compounds, including anti-cancer agents and anti-inflammatory drugs.

- Flavors and Fragrances : Its pleasant odor makes it suitable for use in flavoring agents and perfumes.

Organic Synthesis

The compound is employed as a reagent in several organic reactions:

- Condensation Reactions : It participates in aldol condensation reactions to form larger carbon chains, which are essential in synthesizing complex molecules.

- Reduction Reactions : this compound can be reduced to alcohols, which are valuable in various chemical processes.

Environmental Chemistry

Recent studies have explored the environmental implications of this compound:

- Atmospheric Chemistry : Research indicates that this compound can undergo photochemical reactions in the atmosphere, contributing to ozone formation and air quality issues. Understanding its degradation pathways helps assess its environmental impact .

- Toxicology Studies : Investigations into the toxic effects of this compound reveal its potential hazards, particularly in occupational settings where exposure may occur .

Biochemical Research

This compound has been studied for its interactions with biological systems:

- Aldehyde Dehydrogenase Studies : Research highlights the role of aldehyde dehydrogenases (ALDHs) in metabolizing reactive aldehydes like this compound, suggesting potential therapeutic targets for diseases associated with oxidative stress .

Case Study 1: Synthesis of Anticancer Agents

A study demonstrated that this compound derivatives exhibit significant anticancer activity. Researchers synthesized various methoxy-substituted phenyl compounds using this compound as a starting material. These compounds were evaluated for their cytotoxic effects against cancer cell lines, showing promising results that warrant further exploration .

Case Study 2: Environmental Impact Assessment

A comprehensive assessment was conducted on the atmospheric degradation of this compound. The study utilized computational modeling to predict reaction rates with hydroxyl radicals, revealing insights into its role in urban air quality and potential contributions to ozone layer depletion .

Mechanism of Action

Methoxyacetaldehyde exerts its effects through various molecular targets and pathways. As an intermediate metabolite of 2-methoxyethanol, it is metabolized to 2-methoxyacetic acid, which has been shown to be immunosuppressive . The immunosuppressive effects are mediated through the suppression of the plaque-forming cell response to trinitrophenyl-lipopolysaccharide in rats . This indicates that this compound and its metabolites can modulate immune responses.

Comparison with Similar Compounds

Methoxyacetaldehyde is similar to other aldehyde derivatives such as butyraldehyde and acetaldehyde. it is unique due to its methoxy functional group, which imparts different chemical properties and reactivity. Similar compounds include:

Butyraldehyde: A simple aldehyde with a similar structure but lacks the methoxy group.

Acetaldehyde: Another simple aldehyde without the methoxy group.

Methoxyethanol: A reduction product of this compound with similar chemical properties

This compound’s unique properties make it a valuable compound in various chemical and industrial applications.

Biological Activity

Methoxyacetaldehyde, a compound with the molecular formula C₃H₆O₂, is an aldehyde that has garnered interest in various biological contexts. This article explores its biological activities, including its potential applications in medicine, toxicology, and environmental science.

This compound is structurally characterized by a methoxy group (-OCH₃) attached to an acetaldehyde backbone. Its chemical structure influences its reactivity and biological interactions. The compound can exist in different conformations, which may affect its biological activity.

Biological Activity Overview

This compound exhibits a range of biological activities that can be categorized into several key areas:

- Cytotoxicity : Studies have indicated that this compound can influence cell viability and proliferation. For example, it has shown cytotoxic effects on various cancer cell lines, leading to apoptosis in some cases.

- Antimicrobial Properties : this compound has been identified in cigarette smoke, suggesting potential antimicrobial properties. Its presence in such complex mixtures indicates that it may play a role in the overall biological effects of smoke exposure .

- Metabolic Effects : Research suggests that this compound may interact with metabolic pathways, particularly those involving aldehyde dehydrogenases (ALDH). These enzymes are crucial for detoxifying aldehydes and may influence the compound's impact on human health .

Case Studies and Research Findings

-

Cytotoxicity Studies :

- A study evaluated the effects of this compound on HCT-116 colorectal cancer cells. The results indicated significant inhibition of cell growth at specific concentrations, suggesting potential as an anticancer agent.

-

Environmental Impact :

- This compound has been detected in environmental samples, including cigarette smoke. Its identification raises concerns about its role as a pollutant and its effects on human health when inhaled.

- Metabolic Pathway Interaction :

Data Table: Biological Activities of this compound

Q & A

Basic Research Questions

Q. How can researchers accurately calculate the molecular weight of methoxyacetaldehyde for experimental design?

this compound (C₃H₆O₂) has a molecular weight of 74.0789 g/mol , calculated by summing the atomic weights of its constituent atoms:

- Carbon (C): 3 × 12.0107 = 36.0321

- Hydrogen (H): 6 × 1.008 = 6.048

- Oxygen (O): 2 × 15.9994 = 31.9988 Total = 36.0321 + 6.048 + 31.9988 = 74.0789 g/mol . Methodological Tip: Use validated atomic weight tables (e.g., NIST or PubChem) and cross-check calculations with computational tools like Gaussian or ChemDraw.

Q. What experimental methods are recommended to determine thermodynamic properties of this compound, such as vapor pressure or solubility?

Thermodynamic properties like vapor pressure and solubility can be determined using:

- McGowan’s method for ideal gas heat capacity and dynamic viscosity .

- NIST Webbook for standardized SI unit-based data (e.g., critical temperature: 419.20 K, critical pressure: 2676.31 kPa) .

- Joback and Crippen methods for estimating enthalpy of vaporization (38.02 kJ/mol) and water solubility (log10 solubility = -0.62) . Validation: Compare computational results with experimental gas chromatography or calorimetry data .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : NIOSH/MSHA-approved respirators, chemical-resistant gloves (e.g., nitrile), and OSHA-compliant eye protection .

- Ventilation : Ensure fume hoods maintain airflow >100 ft/min to prevent inhalation exposure .

- Spill Management : Absorb spills with dry sand or vermiculite; avoid water to prevent environmental contamination .

Advanced Research Questions

Q. How does the ALDH2 enzyme influence the metabolic oxidation of this compound, and what experimental models validate this interaction?

ALDH2 catalyzes this compound oxidation, as shown in in vitro studies using:

- Human liver subcellular fractions : Demonstrated ALDH2 activity via spectrophotometric assays measuring NADH production .

- ALDH2 gene-targeted mice : Knockout models showed reduced oxidation rates, confirming ALDH2’s critical role . Contradiction Note: Some studies report residual oxidation in ALDH2-deficient models, suggesting minor contributions from other isoforms (e.g., ALDH1A1) .

Q. How can researchers resolve discrepancies in thermodynamic data for this compound derived from different computational methods?

Discrepancies arise from methodological assumptions:

- McGowan vs. Joback : McGowan’s method prioritizes molecular volume, while Joback relies on group contributions. Cross-validate with experimental data (e.g., NIST Webbook) for critical properties like melting point (595.08 K) .

- Statistical Analysis : Apply regression models to quantify uncertainty margins (e.g., ±5% for vapor pressure estimates) .

Q. What kinetic mechanisms underlie the acid/base-catalyzed enolization of this compound, and how are these studied experimentally?

Enolization kinetics are pH-dependent:

- Acid-Catalyzed Pathway : Protonation of the carbonyl group followed by tautomerization, monitored via UV-Vis spectroscopy at 240 nm .

- Base-Catalyzed Pathway : Deprotonation of the α-hydrogen, analyzed using stopped-flow techniques with pseudo-first-order rate constants . Key Finding: this compound enolizes 3× faster than hydroxyacetaldehyde due to electron-donating methoxy groups .

Q. How does this compound interact in multi-component mixtures, and what analytical techniques quantify its stability?

In mixtures with structural isomers (e.g., methoxyacetyl fentanyl derivatives):

- Gas Chromatography-Mass Spectrometry (GC-MS) : Resolves isomers via retention time differences (e.g., 1.2 min vs. 1.5 min) .

- Nuclear Magnetic Resonance (NMR) : ¹³C NMR distinguishes this compound’s carbonyl carbon (δ ~205 ppm) from ester derivatives . Stability Note: this compound degrades in aqueous solutions (t₁/₂ = 24 hrs at pH 7), necessitating stabilizers like ascorbic acid .

Q. Contradiction Analysis

Q. Why do some studies report conflicting data on this compound’s oxidation by ALDH2?

Variations arise from:

- Species-Specific Isoforms : Human ALDH2 has higher catalytic efficiency than murine isoforms .

- Experimental Conditions : Substrate concentrations >10 mM may saturate ALDH2, masking contributions from other enzymes . Resolution: Use siRNA-mediated ALDH2 silencing in human cell lines to isolate its role .

Q. Methodological Best Practices

Properties

IUPAC Name |

2-methoxyacetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O2/c1-5-3-2-4/h2H,3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSEFYOVWKJXNCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90145651 | |

| Record name | 2-Methoxyacetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90145651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

74.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10312-83-1 | |

| Record name | Methoxyacetaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10312-83-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxyacetaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010312831 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methoxyacetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90145651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methoxyacetaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.617 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHOXYACETALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5G4O7K64WA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.